2-methyl-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-4-carboxylic acid is a synthetic organic compound characterized by the presence of a trifluoroethyl group attached to a benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the trifluoroethyl group: This step involves the reaction of the benzimidazole intermediate with a trifluoroethylating agent, such as trifluoroethyl iodide, in the presence of a base like potassium carbonate.
Methylation: The final step involves the methylation of the benzimidazole ring, which can be carried out using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a suitable solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
2-methyl-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with unique properties, such as high thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 2-methyl-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. The benzimidazole ring can interact with active sites of enzymes, inhibiting their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-methyl-1H-benzo[d]imidazole-4-carboxylic acid: Lacks the trifluoroethyl group, resulting in different chemical and biological properties.
1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-4-carboxylic acid: Similar structure but without the methyl group, affecting its reactivity and applications.
Uniqueness
The presence of both the trifluoroethyl and methyl groups in 2-methyl-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-4-carboxylic acid makes it unique. The trifluoroethyl group enhances its lipophilicity and stability, while the methyl group can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
2-methyl-1-(2,2,2-trifluoroethyl)benzimidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c1-6-15-9-7(10(17)18)3-2-4-8(9)16(6)5-11(12,13)14/h2-4H,5H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOCFIFXMLOJMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N1CC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.